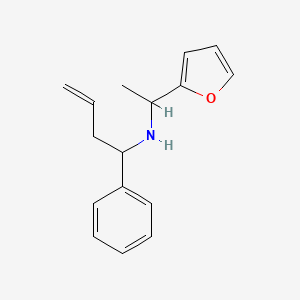

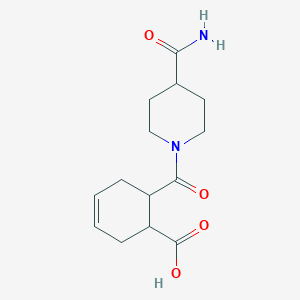

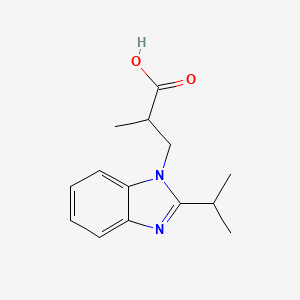

![molecular formula C12H13Cl2N3 B1306355 C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine CAS No. 435342-02-2](/img/structure/B1306355.png)

C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine” is a chemical compound with the CAS Number: 435342-02-2 . It has a molecular weight of 270.16 . The IUPAC name of this compound is 1H-naphtho[2,3-d]imidazol-2-ylmethanamine dihydrochloride .

Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to its amphoteric nature . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11N3.2ClH/c13-7-12-14-10-5-8-3-1-2-4-9(8)6-11(10)15-12;;/h1-6H,7,13H2,(H,14,15);2*1H .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用

Immune Response Modulation

One notable application is in the realm of immune response modification. Imiquimod and its analogues, which share a similar heterocyclic amine structure with C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine, are recognized for their ability to modulate the immune system through the localized induction of cytokines. These compounds lack inherent antiviral or antiproliferative activity in vitro but have demonstrated significant immunoregulatory, antiviral, antiproliferative, and antitumor activities in vivo due to their stimulation and secretion of cytokines in various studies. This supports the potential of such compounds as innovative agents for treating cutaneous diseases (T. Syed, 2001).

Broad Biological Activities

Further, derivatives of naphthyridine, which is structurally related to naphtho[2,3-d]imidazol, have garnered attention for their broad biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. The expansive therapeutic potential of these scaffolds in medicinal research is attributed to their ability to interact with a variety of biological targets, offering insights into their mechanism of action and laying the groundwork for the synthesis of new derivatives exploring other possible biological activities (Alka Madaan et al., 2015).

Antitumor and Antimicrobial Properties

The naphthoquinones, closely related to naphthoimidazoles, have been studied for their trypanocidal activity, showcasing the importance of chemical structure in determining biological function. Naphthoimidazoles derived from naphthoquinones have shown significant activities against T. cruzi, the etiological agent of Chagas disease. This highlights the potential of naphtho[2,3-d]imidazol derivatives in the development of treatments for parasitic infections, further emphasizing the biological significance of this scaffold (K. C. Moura et al., 2001).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine involves the reaction of 1H-Naphtho[2,3-d]imidazole with formaldehyde and methylamine.", "Starting Materials": [ "1H-Naphtho[2,3-d]imidazole", "Formaldehyde", "Methylamine" ], "Reaction": [ "1. Dissolve 1H-Naphtho[2,3-d]imidazole in a suitable solvent such as ethanol or methanol.", "2. Add formaldehyde to the solution and stir for several hours at room temperature.", "3. Slowly add methylamine to the reaction mixture and continue stirring for several more hours.", "4. Heat the reaction mixture to reflux for several hours to complete the reaction.", "5. Cool the reaction mixture and filter the resulting solid.", "6. Wash the solid with a suitable solvent and dry under vacuum to obtain the final product, C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine." ] } | |

CAS番号 |

435342-02-2 |

分子式 |

C12H13Cl2N3 |

分子量 |

270.15 g/mol |

IUPAC名 |

1H-benzo[f]benzimidazol-2-ylmethanamine;dihydrochloride |

InChI |

InChI=1S/C12H11N3.2ClH/c13-7-12-14-10-5-8-3-1-2-4-9(8)6-11(10)15-12;;/h1-6H,7,13H2,(H,14,15);2*1H |

InChIキー |

KXPFSPXDZIMEIZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN |

正規SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CN.Cl.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

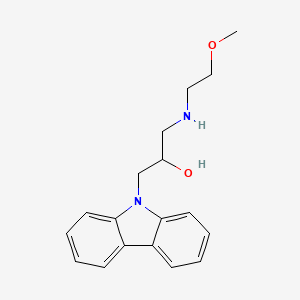

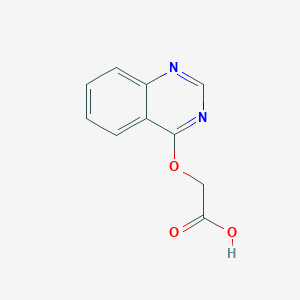

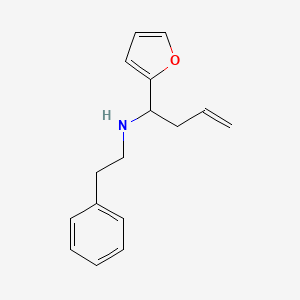

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

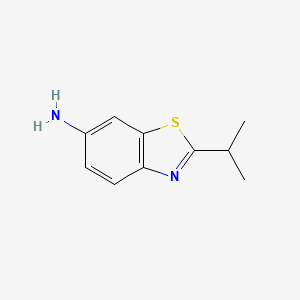

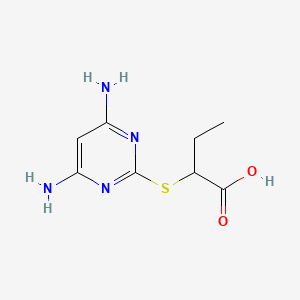

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)

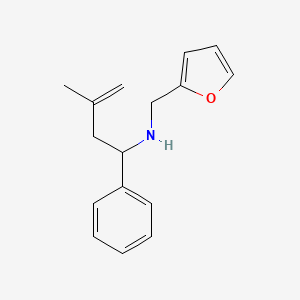

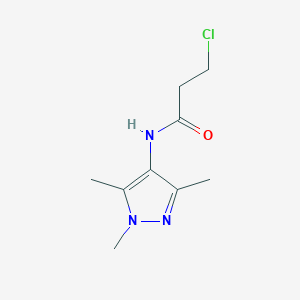

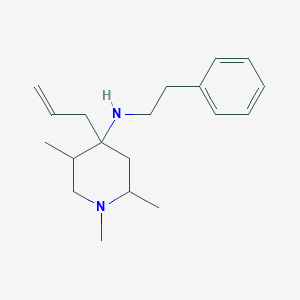

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)